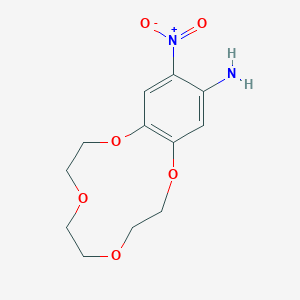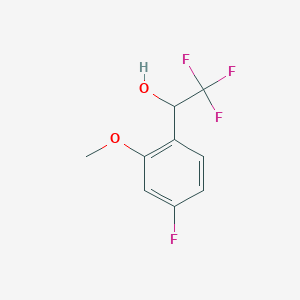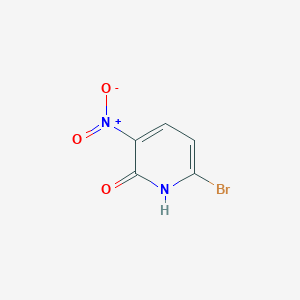![molecular formula C13H18OSi B11718411 [2-(3-Ethoxyphenyl)ethynyl]trimethylsilane](/img/structure/B11718411.png)
[2-(3-Ethoxyphenyl)ethynyl]trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(3-Ethoxyphenyl)ethynyl]trimethylsilane is an organic compound with the molecular formula C13H18OSi. It is a liquid at room temperature and is primarily used in organic synthesis. The compound is characterized by the presence of an ethynyl group attached to a 3-ethoxyphenyl ring, which is further bonded to a trimethylsilane group. This unique structure makes it a valuable intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-Ethoxyphenyl)ethynyl]trimethylsilane typically involves the reaction of 3-ethoxyphenylacetylene with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products .
Chemical Reactions Analysis
Types of Reactions
[2-(3-Ethoxyphenyl)ethynyl]trimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under mild conditions.
Major Products
Oxidation: Formation of 3-ethoxybenzaldehyde or 3-ethoxybenzoic acid.
Reduction: Formation of 3-ethoxyphenylethane.
Substitution: Formation of 3-ethoxyphenylhalides.
Scientific Research Applications
[2-(3-Ethoxyphenyl)ethynyl]trimethylsilane has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of bioactive compounds and molecular probes.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-(3-Ethoxyphenyl)ethynyl]trimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The ethynyl group can undergo addition reactions, while the trimethylsilyl group can be easily removed or substituted, allowing for the formation of diverse products. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- [2-(3-Methoxyphenyl)ethynyl]trimethylsilane
- [2-(3-Propoxyphenyl)ethynyl]trimethylsilane
- [2-(3-Butoxyphenyl)ethynyl]trimethylsilane
Uniqueness
[2-(3-Ethoxyphenyl)ethynyl]trimethylsilane is unique due to the presence of the ethoxy group, which imparts specific electronic and steric properties. This makes it particularly useful in reactions where the ethoxy group can influence the reactivity and selectivity of the compound .
Properties
Molecular Formula |
C13H18OSi |
|---|---|
Molecular Weight |
218.37 g/mol |
IUPAC Name |
2-(3-ethoxyphenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C13H18OSi/c1-5-14-13-8-6-7-12(11-13)9-10-15(2,3)4/h6-8,11H,5H2,1-4H3 |
InChI Key |
JPZUBIASSQIXGN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C#C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-dimethyl-N'-(2,2,2-trichloro-1-{[(2,4-dimethylanilino)carbothioyl]amino}ethyl)urea](/img/structure/B11718342.png)
![Diethyl [(hydroxyimino)bis(2,2,2-trichloroethane-1,1-diyl)]biscarbamate](/img/structure/B11718354.png)





![2-{2-[(5-Nitrofuran-2-yl)methylidene]hydrazin-1-yl}acetic acid](/img/structure/B11718386.png)
![2-[4-(Methylsulfonyl)phenyl]-4-pentyn-2-ol](/img/structure/B11718388.png)


![(1S,3aS,3bS,9aR,9bS,11aS)-1,9a-dihydroxy-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one](/img/structure/B11718408.png)


